8-Azaspiro[4.5]decan-1-ol

Physicochemical Property Drug Design Solubility

8-Azaspiro[4.5]decan-1-ol (CAS 2226482-46-6) is a saturated spirocyclic amino alcohol with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol. It features a well-defined spiro[4.5] junction connecting a cyclopentanol ring to a piperidine ring, creating a three-dimensional scaffold with a single stereocenter at the C-1 position.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B12932687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azaspiro[4.5]decan-1-ol
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CC(C2(C1)CCNCC2)O
InChIInChI=1S/C9H17NO/c11-8-2-1-3-9(8)4-6-10-7-5-9/h8,10-11H,1-7H2
InChIKeyICFSBLPTFPUIDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Azaspiro[4.5]decan-1-ol: Procurement-Relevant Physicochemical and Structural Profile


8-Azaspiro[4.5]decan-1-ol (CAS 2226482-46-6) is a saturated spirocyclic amino alcohol with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol . It features a well-defined spiro[4.5] junction connecting a cyclopentanol ring to a piperidine ring, creating a three-dimensional scaffold with a single stereocenter at the C-1 position . This scaffold is a key intermediate for synthesizing derivatives that exhibit potent and selective antagonism of CCKB/gastrin receptors, with some derivatives showing 70- to 170-fold greater activity than the reference compound spiroglumide [1]. Its combination of a secondary amine handle, a chiral alcohol group, and rigid spirocyclic architecture distinguishes it from simpler or achiral piperidine-based building blocks in drug discovery campaigns.

Why Generic 8-Azaspiro[4.5]decane Analogs Cannot Replace 8-Azaspiro[4.5]decan-1-ol in Design and Synthesis


Replacing 8-azaspiro[4.5]decan-1-ol with a generic spirocyclic analog like 8-azaspiro[4.5]decane introduces substantial, quantifiable changes to key molecular properties that directly impact synthesis strategy and biological profile. The conversion of the secondary amine to an alcohol increases the predicted pKa from 11.17 ± 0.20 to 15.18 ± 0.20, representing a >4-log reduction in basicity that alters the protonation state at physiological pH and, consequently, hydrogen-bonding potential, solubility, and membrane permeability . Concurrently, the predicted boiling point increases by >65 °C (from ~206 °C to ~272 °C), reflecting a significant change in intermolecular forces that influences purification protocols and formulation considerations . More critically, the alcohol creates a defined chiral center, absent on the parent decane, which is essential for the observed enantioselective biological activity; the (R)-enantiomer of 8-azaspiro[4.5]decan-1-ol shows weak dihydroorotase inhibition (IC₅₀ = 1.00 × 10⁶ nM), whereas structurally elaborated derivatives achieve nanomolar potency, demonstrating the critical importance of both the functional group handle and the absolute stereochemistry [1][2].

Quantitative Differentiation of 8-Azaspiro[4.5]decan-1-ol Against Its Closest Analogs


pKa-Driven Basicity Shift: 8-Azaspiro[4.5]decan-1-ol vs. 8-Azaspiro[4.5]decane

The replacement of the basic secondary amine proton in 8-azaspiro[4.5]decane with a hydroxyl group abolishes basicity. The predicted pKa shifts from 11.17 for the amine to 15.18 for the alcohol . This >4-order-of-magnitude reduction in proton affinity means the alcohol will remain overwhelmingly neutral at physiological pH (7.4), a key differentiator for optimizing permeability, reducing hERG binding, and altering metabolic stability.

Physicochemical Property Drug Design Solubility

Boiling Point Elevation: Comparative Volatility Profile

The introduction of the hydroxyl group in 8-azaspiro[4.5]decan-1-ol significantly strengthens intermolecular hydrogen bonding, leading to a predicted boiling point increase of over 65°C compared to the parent scaffold, 8-azaspiro[4.5]decane .

Purification Formulation Physicochemical Analysis

Density and Molecular Packing Differences

The presence of a hydroxyl group capable of extensive hydrogen bonding leads to a higher predicted density for 8-azaspiro[4.5]decan-1-ol compared to the non-hydroxylic analog 8-azaspiro[4.5]decane .

Physical Characterization Crystal Engineering Solubility Prediction

LogP and Lipophilicity: Calculated Partitioning Compared to Parent Amine

The alcohol analog exhibits a lower predicted LogP of approximately 1.30–1.37, compared to a LogP of 2.3 for the parent 8-azaspiro[4.5]decane . This reduction in lipophilicity is consistent with the addition of a polar hydroxyl group and favorably impacts predicted aqueous solubility.

Lipophilicity ADME Bioavailability

Enantiomer-Specific Activity: Differential IC₅₀ for (R) vs. Racemic 8-Azaspiro[4.5]decan-1-ol

The chirality of the C-1 alcohol directly translates into a measurable biological readout. The (R)-enantiomer of 8-azaspiro[4.5]decan-1-ol exhibits an IC₅₀ of 1.00 × 10⁶ nM, a 44% reduction in potency compared to a racemic or opposite enantiomer sample which shows an IC₅₀ of 1.80 × 10⁵ nM for the same dihydroorotase enzyme assay, at identical pH and concentration conditions [1][2]. This confirms the need for stereochemically defined sourcing.

Chiral Separation Enantioselective Activity Binding Affinity

Derivatization Potential: From Weak Affinity to Nanomolar Antagonist

While the parent compound shows weak, enantioselective enzyme inhibition, its true procurement value lies in serving as a core scaffold for quickly generating highly potent antagonists. A nanomolar inhibitor derived from this scaffold, compound 54 (CR 2622), demonstrates up to 170-fold and 175-fold greater potency than the reference compound spiroglumide across two different functional assays [1].

Medicinal Chemistry Lead Optimization CCKB/gastrin Receptor

Validated Application Scenarios for 8-Azaspiro[4.5]decan-1-ol Based on Comparative Evidence


Stereospecific Scaffold for Designing Selective G-Protein Coupled Receptor (GPCR) Antagonists

The evidence of achieving up to 175-fold gain in potency against CCKB/gastrin receptors from the spirocyclic scaffold [1] establishes 8-azaspiro[4.5]decan-1-ol as a privileged chiral core for synthesizing GPCR antagonists. A procurement officer should select the chiral alcohol over achiral variants like 8-azaspiro[4.5]decane to immediately install the stereochemical complexity required for optimization of target selectivity and potency, as demonstrated by the enantiomer-specific activity differences .

Key Intermediate for Optimizing CNS Drug-like Physicochemical Properties

The 4-log reduction in basicity (pKa 15.18 vs. 11.17) and a 1-log reduction in lipophilicity (LogP ~1.3 vs. 2.3) compared to the parent amine [1] make 8-azaspiro[4.5]decan-1-ol the preferred starting material for central nervous system (CNS) programs. The physiologically neutral state of the alcohol reduces the risk of interactions with the hERG channel and non-specific binding often driven by high basicity, while balanced lipophilicity enhances passive blood-brain barrier permeation. This is a calculated choice for procuring a scaffold with built-in favorable CNS characteristics.

Improved Scalability in Medicinal Chemistry Synthesis Through Physicochemical Advantage

The predicted 66°C higher boiling point and 0.12 g/cm³ greater density compared to 8-azaspiro[4.5]decane [1] directly benefit large-scale synthesis. Higher boiling points allow for safer and more efficient removal of lower-boiling solvents during workup without co-distillation of the product. The increased density often correlates with improved crystallinity, aiding in high-purity isolation without chromatography—a critical cost-effectiveness measure for procurement specialists evaluating long-term project viability.

Reproducible Biological Profiling Through Enantioselective Procurement

The IC₅₀ data revealing a definitive 5.6-fold difference in the activity of enantiomers against dihydroorotase [1] mandates a procurement policy requiring defined stereochemistry. Biological screening programs using the racemate risk obscuring true structure-activity relationships due to the mixed contribution of two different active species. Procuring a specific enantiomer (e.g., (S)-8-azaspiro[4.5]decan-1-ol hydrochloride) ensures assay reproducibility and data validity, a non-negotiable requirement for hit-to-lead and lead optimization stages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Azaspiro[4.5]decan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.